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Compound of Interest

Compound Name: VIT-2763

Cat. No.: B1654027

Introduction: VIT-2763, also known as vamifeport, is a novel, orally bioavailable small-molecule
inhibitor of ferroportin.[1][2] Ferroportin is the only known iron exporter in vertebrates, playing a
crucial role in regulating iron homeostasis. By blocking ferroportin, VIT-2763 mimics the action
of the natural peptide hormone hepcidin, which is the master regulator of iron metabolism.[3][4]
This document provides a comprehensive overview of the preclinical pharmacology of VIT-
2763, detailing its mechanism of action, in vitro and in vivo activities, and
pharmacokinetic/pharmacodynamic profile. This information is intended for researchers,
scientists, and professionals involved in drug development.

Mechanism of Action

VIT-2763 acts as a functional mimic of hepcidin, directly targeting ferroportin to inhibit its iron
export activity.[3] The binding of VIT-2763 to ferroportin triggers a cascade of events that
ultimately leads to the internalization and degradation of the transporter protein.[3][4] This
process involves the ubiquitination of ferroportin, marking it for removal from the cell surface.[3]
By reducing the number of functional ferroportin molecules on the cell membrane, VIT-2763
effectively blocks the efflux of iron from key cell types, including enterocytes, macrophages,
and hepatocytes.[5] This leads to a decrease in dietary iron absorption and a reduction in the
release of recycled iron from macrophages, ultimately lowering systemic iron levels.[3][5]
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Caption: Mechanism of action of VIT-2763.

In Vitro Activity

The in vitro activity of VIT-2763 has been characterized in various cell-based assays,
demonstrating its potency and selectivity as a ferroportin inhibitor.
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Assay Type Cell Line Parameter VIT-2763 Hepcidin Reference

Ferroportin )
J774 (murine

Binding IC50 9+5nM 13+4 nM [1]
N macrophage)
Competition
Cellular Iron T47D (human
Efflux breast EC50 68 + 21 nM 123 + 46 nM [1][2]
Inhibition cancer)
. . Not
Cytotoxicity Not specified IC50 >100 pM ] [4]
applicable
Panel of 70
receptors, ion . L
Off-target Activity at 10 No significant  Not
i channels, ) [1]
Screening UM effects applicable
and
transporters
Enzyme - S
o Panel of 27 Activity at 10 No significant  Not
Inhibition [1]

) enzymes UM effects applicable
Screening

In Vivo Pharmacology

The preclinical efficacy of VIT-2763 has been evaluated in several animal models of iron
overload and hematological disorders.

Pharmacodynamics in Rodents

Oral administration of VIT-2763 to rats resulted in a time-dependent decrease in plasma iron
levels, with the nadir observed approximately 4 hours post-dose.[3][4] In an acute model of
hypoferremia in C57BL/6 mice, a 60 mg/kg oral dose of VIT-2763 led to a significant reduction
in serum iron at 1 and 3 hours, with decreases of 40% and 58% respectively, comparable to the
effect of a 5 mg/kg intraperitoneal injection of hepcidin.[1][3]

Efficacy in a Mouse Model of B-Thalassemia
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In the Hbbth3/+ mouse model of 3-thalassemia, VIT-2763 demonstrated significant therapeutic
benefits.[3] Treatment with VIT-2763 improved anemia, as evidenced by increased hemoglobin
levels and red blood cell counts.[3][4] Furthermore, it ameliorated ineffective erythropoiesis,
reduced splenomegaly, and prevented liver iron loading.[3] Doses of 30 and 100 mg/kg
resulted in a significant decrease in serum iron levels by 77% and 84%, respectively, and a
reduction in relative spleen weight by 52% and 65%, respectively.[1]

VIT-2763 (30 VIT-2763 (100

Parameter Vehicle Reference
mg/kg) mglkg)
Serum Iron
_ - 77% 84% [1]
Reduction

Relative Spleen

Weight - 52% 65% [1]
Reduction
Hemoglobin Baseline Increased Increased [31[4]
Red Blood Cell )

Baseline Increased Increased [3][4]
Count

Efficacy in a Mouse Model of Sickle Cell Disease

In the Townes mouse model of sickle cell disease, VIT-2763 induced iron-restricted
erythropoiesis, leading to the formation of hypochromic and microcytic red blood cells with
decreased intracellular sickle hemoglobin concentrations.[5] This resulted in reduced hemolysis
markers, including plasma heme, lactate dehydrogenase, and bilirubin.[5] Importantly, the
therapeutic doses did not exacerbate anemia.[5]

Experimental Protocols
Ferroportin Internalization and Ubiquitination Assay
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Caption: Workflow for ferroportin internalization and ubiquitination assays.

Methodology:

e Ferroportin Internalization: Madin-Darby Canine Kidney (MDCK) cells stably expressing
human ferroportin fused to a HaloTag were utilized.[3] These cells were treated with either
VIT-2763 or hepcidin for various durations (20 minutes, 1 hour, 3 hours, 6 hours, and 18
hours).[3] The HaloTag was labeled with a fluorescent TMR-HaloTag ligand to visualize the
localization of ferroportin within the cells via microscopy, allowing for the assessment of its
internalization from the cell surface.[3]

» Ferroportin Ubiquitination: J774 murine macrophage cells, which endogenously express
ferroportin, were treated with VIT-2763 or hepcidin.[1][3] Following treatment, the cells were
lysed, and ferroportin was immunoprecipitated. The immunoprecipitated proteins were then
subjected to Western blotting to detect the presence of ubiquitin, indicating that ferroportin
had been ubiquitinated.[1]

Cellular Iron Efflux Assay

Methodology: The T47D human breast cancer cell line, which endogenously expresses
ferroportin, was used for this assay.[1][2] The cells were incubated with iron sulfate labeled with
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the stable isotope 58Fe.[1] After loading with 58Fe, the cells were treated with varying
concentrations of VIT-2763 or hepcidin. The amount of 58Fe released from the cells into the
culture medium was then measured to determine the extent of inhibition of cellular iron efflux.

[1]

In Vivo Efficacy in Hbbth3/+ Mouse Model of -
Thalassemia

Methodology: Hbbth3/+ mice were treated with VIT-2763 once daily.[3] Hematological
parameters, including hemoglobin levels and red blood cell counts, were monitored throughout
the study.[3][4] At the end of the treatment period, serum iron levels, spleen weight, and liver
iron content were measured.[1][3] Flow cytometry was used to analyze erythroid precursors in
the bone marrow and spleen to assess ineffective erythropoiesis.[3]

Pharmacokinetics

Pharmacokinetic studies in rats following a single oral dose of 30 mg/kg VIT-2763 showed
rapid absorption.[3] In a Phase 1 study in healthy human volunteers, VIT-2763 was also rapidly
absorbed, with detectable plasma levels 15 to 30 minutes post-dose.[6] The mean elimination
half-life after a single dose ranged from 1.9 to 5.3 hours.[6] Following multiple doses, there was
no apparent change in absorption, and drug accumulation was minimal.[6]

Safety Pharmacology

In preclinical toxicology studies in rodents, VIT-2763 was well-tolerated.[4] The no-observed-
adverse-effect-level (NOAEL) was determined to be above 600 mg/kg in 14-day dosing studies
in healthy rodents.[4] In longer-term studies, no dose-limiting toxicity was observed.[4] The
primary pharmacological effect at high doses was related to excessive iron restriction, leading
to iron deficiency anemia.[3] In vitro, VIT-2763 showed no significant off-target effects in a
broad panel of receptors, ion channels, transporters, and enzymes at a concentration of 10 pM.

[1]

Conclusion

The preclinical data for VIT-2763 demonstrate that it is a potent and selective oral inhibitor of
ferroportin with a mechanism of action that mimics the endogenous iron regulatory hormone
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hepcidin. In vitro and in vivo studies have shown its ability to effectively restrict iron availability
and ameliorate the pathophysiology of iron overload and hematological disorders such as 3-
thalassemia and sickle cell disease. The favorable pharmacokinetic and safety profile of VIT-
2763 supports its continued clinical development as a potential therapeutic agent for these
conditions.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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